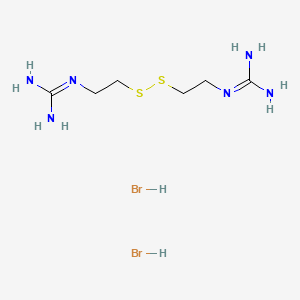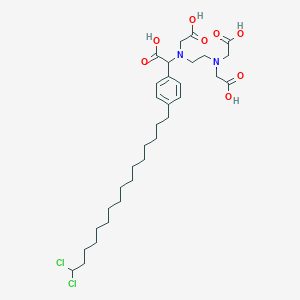![molecular formula C9H8FNO B12850641 1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features an aminooxy group attached to a propynyl chain, which is further connected to a fluorobenzene ring
Métodos De Preparación
The synthesis of 1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and propargylamine.
Formation of Aminooxy Group: The aminooxy group is introduced through a reaction with hydroxylamine derivatives. This step often requires the use of protecting groups to prevent unwanted side reactions.
Coupling Reaction: The aminooxy-protected intermediate is then coupled with the propargylamine derivative under suitable conditions to form the desired product.
Deprotection: Finally, the protecting groups are removed to yield this compound in its pure form.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorobenzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Coupling Reactions: The propynyl group allows for coupling reactions, such as click chemistry, to form various conjugates and bioconjugates.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.
Aplicaciones Científicas De Investigación
1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene has a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of complex molecules and as a building block in organic synthesis. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: In biological research, the compound is used for labeling and modifying biomolecules. Its aminooxy group allows for bioorthogonal reactions, enabling the study of biological processes in living systems.
Medicine: The compound has potential applications in drug discovery and development. It can be used to design and synthesize novel therapeutic agents targeting specific biological pathways.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling applications. Additionally, the propynyl group allows for click chemistry reactions, enabling the formation of complex molecular architectures. The fluorobenzene ring imparts stability and specific reactivity, contributing to the compound’s overall functionality.
Comparación Con Compuestos Similares
1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene can be compared with other similar compounds, such as:
1-Aminooxy-3-aminopropane: This compound lacks the fluorobenzene ring and has different reactivity and applications.
1-Aminooxy-2-aminoethane: Similar to the previous compound, it lacks the propynyl group and fluorobenzene ring, resulting in different chemical properties.
Aminooxyacetic acid: This compound has a carboxylic acid group instead of the propynyl and fluorobenzene groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and versatility in various scientific research applications.
Propiedades
Fórmula molecular |
C9H8FNO |
|---|---|
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
O-[1-(4-fluorophenyl)prop-2-ynyl]hydroxylamine |
InChI |
InChI=1S/C9H8FNO/c1-2-9(12-11)7-3-5-8(10)6-4-7/h1,3-6,9H,11H2 |
Clave InChI |
LAXZXMZLHNANEI-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C1=CC=C(C=C1)F)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


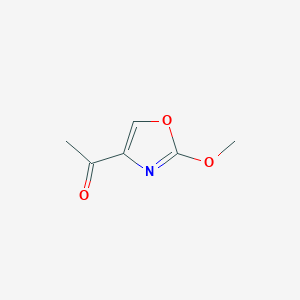
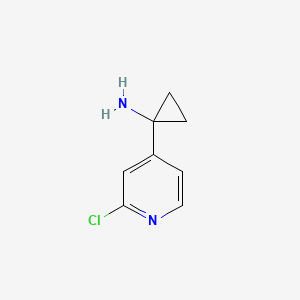
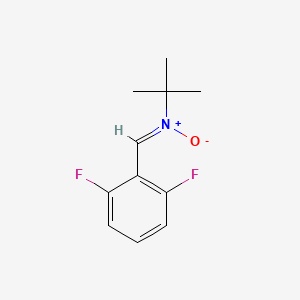
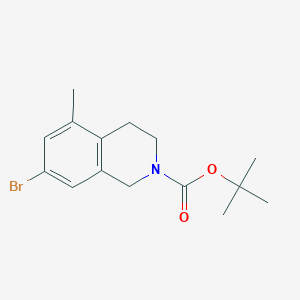
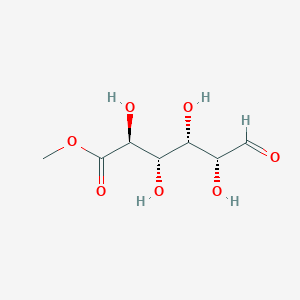
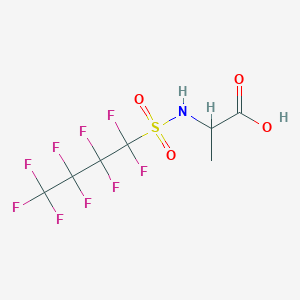
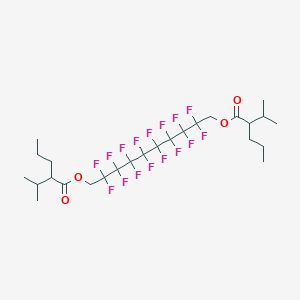
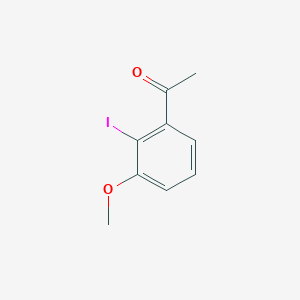
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)

